1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one
Description
1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one is a complex organic compound that features a quinolinone core structure
Properties
IUPAC Name |
1-[2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-10-9-17-6-3-4-8-20(17)25(21)16-22(27)24-15-5-1-2-7-19(24)18-11-13-23-14-12-18/h3-4,6,8,11-14,19H,1-2,5,7,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEJMIAHEAWCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)CN2C(=O)CCC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where a suitable azepane derivative reacts with the quinolinone intermediate.
Pyridine Substitution: The pyridine moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4 for Suzuki coupling.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its efficacy and safety as a drug candidate.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-Oxo-2-(2-pyridin-4-ylpiperazin-1-yl)ethyl]-3,4-dihydroquinolin-2-one: This compound has a piperazine ring instead of an azepane ring, which may alter its biological activity and pharmacokinetic properties.
1-[2-Oxo-2-(2-pyridin-4-ylmorpholin-1-yl)ethyl]-3,4-dihydroquinolin-2-one: The morpholine ring in this compound provides different steric and electronic effects compared to the azepane ring.
Uniqueness
1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one is unique due to the presence of the azepane ring, which imparts specific conformational and electronic properties that can influence its interaction with biological targets and its overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
